- Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,
Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

2-Benzyl-4-bromoisoindoline structure
Productnaam:2-Benzyl-4-bromoisoindoline
CAS-nummer:923590-78-7
MF:C15H14BrN
MW:288.182363033295
MDL:MFCD13183764
CID:736595
PubChem ID:52988158
2-Benzyl-4-bromoisoindoline Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Benzyl-4-bromoisoindoline
- 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-
- 2-benzyl-4-bromo-1,3-dihydroisoindole
- 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)
- 4-Bromo-2-benzylisoindoline
- CS-0321818
- SB64260
- MFCD13183764
- DTXSID80681058
- AKOS015839186
- AS-42027
- SCHEMBL629986
- DB-079290
- PXCBVDGJELFHKH-UHFFFAOYSA-N
- 923590-78-7
- 2-benzyl-4-bromo-isoindoline
- HKP0288
- 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole
-
- MDL: MFCD13183764
- Inchi: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
- InChI-sleutel: PXCBVDGJELFHKH-UHFFFAOYSA-N
- LACHT: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 287.03100
- Monoisotopische massa: 287.031
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 2
- Complexiteit: 249
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 3.2A^2
- XLogP3: 3.5
Experimentele eigenschappen
- Dichtheid: 1.412
- Kookpunt: 354 °C at 760 mmHg
- Vlampunt: 167.9 °C
- PSA: 3.24000
- LogboekP: 3.90280
2-Benzyl-4-bromoisoindoline Beveiligingsinformatie
2-Benzyl-4-bromoisoindoline Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Benzyl-4-bromoisoindoline Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | B537978-10mg |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
Ambeed | A671771-1g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 1g |
$270.0 | 2024-04-16 | |
A2B Chem LLC | AI61778-100mg |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95% | 100mg |
$130.00 | 2024-05-20 | |
1PlusChem | 1P00IHKI-250mg |
1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)- |
923590-78-7 | 95% | 250mg |
$134.00 | 2023-12-15 | |
Crysdot LLC | CD11012811-1g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 1g |
$309 | 2024-07-19 | |
Crysdot LLC | CD11012811-10g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 10g |
$1037 | 2024-07-19 | |
Crysdot LLC | CD11012811-25g |
2-Benzyl-4-bromoisoindoline |
923590-78-7 | 95+% | 25g |
$1870 | 2024-07-19 | |
eNovation Chemicals LLC | K13987-5g |
2-benzyl-4-bromoisoindoline |
923590-78-7 | 95% | 5g |
$940 | 2025-02-26 | |
eNovation Chemicals LLC | K05400-5g |
2-benzyl-4-bromoisoindoline |
923590-78-7 | >95% | 5g |
$990 | 2025-02-18 | |
eNovation Chemicals LLC | Y0991355-10g |
2-benzyl-4-bromoisoindoline |
923590-78-7 | 95% | 10g |
$925 | 2024-08-02 |
2-Benzyl-4-bromoisoindoline Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt
Referentie
- Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease InhibitorJournal of Medicinal Chemistry, 2010, 53(6), 2443-2463,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C
Referentie
- Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate Solvents: Toluene , Chlorobenzene ; rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referentie
- Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
Referentie
- Macrocyclic compounds as antiviral agents, United States, , ,
Synthetic Routes 6
Reactievoorwaarden
Referentie
- Processes for preparing protease inhibitors of hepatitis c virus, United States, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Toluene ; 10 - 12 h, 105 - 110 °C; 110 °C → rt
Referentie
- Process for preparation of 4-haloisoindoline hydrochlorides, China, , ,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C
Referentie
- Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C
Referentie
- Preparation of macrocyclic compounds as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
Referentie
- Preparation of macrocyclic peptides as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled
Referentie
- Preparation of peptidyl macrocyclic compounds as antiviral agents, World Intellectual Property Organization, , ,
Synthetic Routes 12
2-Benzyl-4-bromoisoindoline Raw materials
2-Benzyl-4-bromoisoindoline Preparation Products
2-Benzyl-4-bromoisoindoline Gerelateerde literatuur
-
1. Book reviews
-
2. Book reviews
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline

Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):243.0